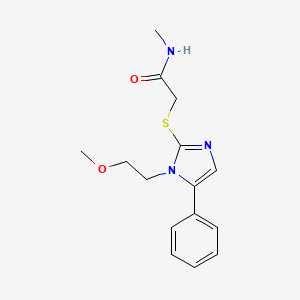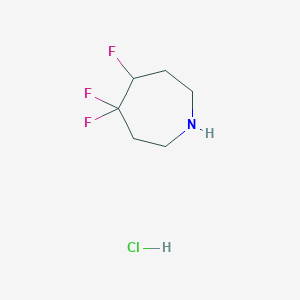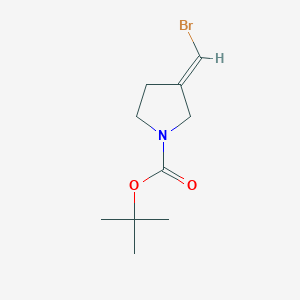
1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, commonly known as TPSD, is a chemical compound that has been widely studied in the field of medicinal chemistry. TPSD is a diazepane derivative that has shown promising results in various scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Spectral Properties
The synthesis of porphyrazines with annulated diazepine rings, specifically the Mg II complex of 4-tert-butylphenyl substituted tetra(1,4-diazepino)porphyrazine, demonstrates the significance of 1,4-diazepane derivatives in chemical research. Tarakanov et al. (2011) investigated the solvent effects on the UV-Vis and 1H NMR spectral properties of this compound, noting peculiar behaviors such as dimerization influenced by intermolecular hydrogen bonding. This research contributes to the understanding of the chemical and physical properties of diazepine-based compounds in different environments (Tarakanov, Donzello, Koifman, & Stuzhin, 2011).
Catalysis and Organic Synthesis
The introduction of novel catalysts like N-sulfonated Brönsted acidic catalysts showcases the application of diazepine derivatives in facilitating organic reactions. Goli-Jolodar, Shirini, and Seddighi (2016) explored the use of such catalysts for synthesizing polyhydroquinoline derivatives via Hantzsch condensation, highlighting the efficiency and reusability of these catalysts in organic synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016).
Multicomponent Synthesis
A significant application is found in the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution. Banfi et al. (2007) utilized this approach for the synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives. This method represents a short, efficient route to diazepane or diazocane systems, showcasing the versatility of 1,4-diazepane derivatives in complex organic syntheses (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Synthesis of Fluorinated Alkenes
In the field of synthetic chemistry, compounds like 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone (TBTSO2CH2F) have been developed as efficient fluoromethylidene synthons. Zhu, Ni, Zhao, and Hu (2010) demonstrated their use in the synthesis of monofluorinated alkenes via Julia-Kocienski olefination, highlighting the role of such diazepane derivatives in fluorine chemistry (Zhu, Ni, Zhao, & Hu, 2010).
Epoxidation Catalysis
Manganese(III) complexes with diazepane-based ligands have been studied for their catalytic ability in olefin epoxidation reactions. Sankaralingam and Palaniandavar (2014) investigated how the Lewis basicity of bisphenolate ligands affects the reactivity and selectivity in epoxidation, showing the potential of diazepane derivatives in tuning catalytic processes (Sankaralingam & Palaniandavar, 2014).
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-19(2,3)16-5-7-18(8-6-16)25(22,23)21-11-4-10-20(12-13-21)17-9-14-24-15-17/h5-8,17H,4,9-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRWXLBHYQGTQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2378060.png)
![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] naphthalene-2-carboxylate](/img/structure/B2378061.png)
![(2-Bromophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2378062.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2378065.png)
![2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2378068.png)


![2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2378074.png)
![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378077.png)
![N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2378078.png)
![2-chloro-N-(2,4-difluorophenyl)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2378079.png)

